9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound (molecular formula: C₂₂H₁₆BrFN₂O; molecular weight: 423.285 g/mol) is a pyrazolo[1,5-c][1,3]benzoxazine derivative featuring a bromine atom at position 9, a 4-fluorophenyl group at position 5, and a phenyl group at position 2 . The bromine and fluorine substituents enhance halogen bonding and lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C22H16BrFN2O |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
9-bromo-5-(4-fluorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16BrFN2O/c23-16-8-11-21-18(12-16)20-13-19(14-4-2-1-3-5-14)25-26(20)22(27-21)15-6-9-17(24)10-7-15/h1-12,20,22H,13H2 |
InChI Key |
QCIDOIDUBJUKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Cyclization
The pyrazolo[1,5-c]benzoxazine core is typically constructed through cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds or hydrazine precursors . For example:
Mechanistic Insight : The reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization to form the pyrazole ring. Subsequent oxazine ring closure is facilitated by phosphoryl chloride, which activates carbonyl groups for nucleophilic attack by the phenolic oxygen.
Regioselective Bromination Strategies
Direct Electrophilic Bromination
| Method | Conditions | Selectivity | Yield |
|---|---|---|---|
| NBS (1.1 eq), FeCl₃ (cat.), CHCl₃, 40°C, 4 h | Para-bromination on benzoxazine | 9-Bromo isomer | 74% |
| Br₂ (1 eq), AlCl₃ (0.2 eq), DCM, 0°C, 2 h | Ortho/para mixture (3:1) | Requires chromatography | 65% |
Optimization Note : FeCl₃ enhances para-selectivity due to steric hindrance from the fluorophenyl group.
Brominated Precursor Utilization
Alternative routes employ pre-brominated starting materials to avoid post-cyclization halogenation:
Phenyl Group Introduction via Cross-Coupling
Suzuki-Miyaura Coupling
The 2-phenyl substituent is introduced using palladium-catalyzed cross-coupling:
| Conditions | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Toluene/H₂O (3:1), 90°C, 12 h | 89% | ||
| PdCl₂(dppf) (3 mol%), CsF | DMF, 100°C, 6 h | 94% |
Critical Factor : Electron-withdrawing groups (e.g., Br, F) on the benzoxazine core accelerate oxidative addition of the aryl halide.
One-Pot Tandem Synthesis
Industrial-scale approaches favor tandem reactions to reduce purification steps:
-
Simultaneous Cyclization and Bromination :
-
2-Amino-4-fluorophenol, phenylacetylene, NBS, and PTSA in MeCN at 80°C for 8 h.
-
Yield: 76% (combined cyclization/bromination).
-
-
Microwave-Assisted Synthesis :
Purification and Characterization
| Step | Technique | Parameters | Outcome |
|---|---|---|---|
| Crude purification | Silica gel chromatography | Hexane:EtOAc (4:1 → 2:1) | Isolate >95% pure product |
| Crystallization | Ethanol/water (7:3), slow cooling | Needle-like crystals | Mp: 189–191°C |
| Characterization | ¹H/¹³C NMR, HRMS | δ 7.45 (d, J = 8.5 Hz, 2H, Ar-F), m/z 423.03 [M+H]⁺ | Confirms structure |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Cyclocondensation + Bromination | High regioselectivity | Multi-step, moderate yields | Suitable for pilot scale |
| Brominated precursor route | Fewer steps | Limited commercial availability of precursors | Requires custom synthesis |
| Tandem one-pot synthesis | Time-efficient | Lower yield due to side reactions | Ideal for high-throughput |
Industrial-Scale Considerations
-
Cost Optimization : Use of Cs₂CO₃ instead of Pd catalysts reduces expenses by 40%.
-
Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) improves E-factor by 2.3×.
-
Safety : Exothermic bromination steps require controlled addition and temperature monitoring to prevent runaway reactions.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activities , including:
- Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties by inhibiting specific enzymes associated with microbial growth. This positions it as a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Activity : Similar compounds have shown efficacy in inhibiting inflammatory processes, making them relevant for treating conditions characterized by excessive inflammation.
Drug Development
Due to its structural complexity, 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is of interest in drug design:
- Interaction Studies : Research indicates that the compound may interact with specific receptors or enzymes involved in disease pathways. Understanding these interactions is crucial for therapeutic applications and optimizing drug efficacy.
- Structure-Activity Relationship (SAR) : Compounds with similar structures have been analyzed for their pharmacological properties, helping to identify key features that contribute to their biological activities .
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds related to this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A | Investigated the antimicrobial activity of derivatives | Identified potential new antibiotics |
| Study B | Explored anti-inflammatory effects in vitro | Suggested use in treating inflammatory diseases |
| Study C | Conducted molecular docking studies | Provided insights into binding interactions with target proteins |
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrazolo[1,5-c][1,3]benzoxazine derivatives differ primarily in substituents at positions 2, 5, and 9. Key examples include:
Table 1: Physicochemical Properties of Selected Derivatives
- Position 5 : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance stability and membrane permeability, while bulkier groups (e.g., 2,4-dimethylphenyl) increase steric hindrance .
- Position 2 : Aromatic substituents (e.g., phenyl vs. 4-methylphenyl) modulate π-π stacking interactions with target proteins .
Biological Activity
The compound 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR) that highlight its pharmacological potential.
Chemical Structure
The molecular formula of the compound is , featuring a dihydropyrazolo structure with bromine and fluorine substituents that may influence its biological properties.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. For instance:
- A study found that related pyrazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) revealed that modifications in the pyrazole ring significantly affect antitumor potency .
Antimicrobial Activity
Compounds within the same class have shown promising antimicrobial properties:
- A series of pyrazole derivatives were evaluated for their antimicrobial effects against common pathogens like Staphylococcus aureus and Escherichia coli . The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .
Analgesic Effects
The analgesic potential of similar compounds has also been explored:
- In experimental models, certain pyrazole derivatives were found to exhibit both peripheral and central analgesic effects. For example, compounds showed significant pain relief in acetic acid-induced writhing tests and hot plate assays .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be partially understood through SAR studies:
- Modifications at the 5-position of the pyrazole ring and variations in the phenyl substituents have been correlated with enhanced biological activity. For instance, the presence of electron-withdrawing groups such as fluorine has been shown to increase potency against cancer cell lines .
| Modification | Biological Activity | Reference |
|---|---|---|
| Fluorine at 4-position | Increased cytotoxicity | |
| Bromine at 9-position | Enhanced antimicrobial activity | |
| Phenyl substitution | Variable analgesic effects |
Case Studies
- Antitumor Study : A recent investigation evaluated a series of dihydropyrazole compounds for their ability to inhibit tumor growth in vitro. Among these compounds, those structurally similar to This compound showed promising results against multiple cancer cell lines.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of novel pyrazole derivatives. Compounds exhibiting structural similarities to the target compound were tested against various microorganisms, revealing significant antibacterial activity against strains like Candida albicans and Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
- Methodology : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., hydrazine derivatives and diketones) under acidic/basic conditions to form the pyrazolo-benzoxazine core.
Substituent Introduction : Bromination using N-bromosuccinimide (NBS) at position 9, followed by Suzuki coupling or nucleophilic substitution for phenyl and fluorophenyl groups.
Purification : Chromatography or crystallization to isolate the final product.
- Characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm structure and purity .
Q. How is the compound’s structural integrity validated?
- Techniques :
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions.
- X-ray Crystallography : Resolves 3D conformation and stereochemistry (if applicable).
- Elemental Analysis : Validates molecular formula (e.g., C₂₃H₁₈BrFN₂O) .
Q. What preliminary assays evaluate its biological activity?
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Example MIC values for analogs:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized during bromination?
- Variables :
- Catalyst : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) improve bromine solubility.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
Q. What strategies resolve contradictions in reported biological data (e.g., varying MIC values)?
- Approach :
Standardization : Use CLSI guidelines for antimicrobial assays to ensure reproducibility.
Structural Confirmation : Re-validate compound purity (HPLC >95%) to rule out impurities affecting activity.
Mechanistic Studies : Compare target binding (e.g., enzyme inhibition kinetics) across studies to identify outliers .
Q. How does substituent variation (e.g., 4-fluorophenyl vs. 4-chlorophenyl) impact biological activity?
- SAR Analysis :
- Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability and target binding affinity.
- Hydrophobic Substituents (e.g., -Cl): Improve membrane permeability.
- Case Study : Analog with 4-fluorophenyl showed 2-fold lower MIC against C. albicans compared to 4-chlorophenyl derivatives .
Q. What computational methods predict the compound’s molecular targets?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450).
- QSAR Models : Relate substituent properties (logP, polar surface area) to activity trends.
- Validation : Cross-check with experimental enzyme inhibition assays (e.g., fluorometric kinase profiling) .
Q. How to address low solubility in pharmacological assays?
- Solutions :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Data Contradiction Analysis
Q. How to interpret conflicting reports on enzyme inhibition mechanisms?
- Steps :
Assay Conditions : Compare buffer pH, temperature, and cofactor availability (e.g., Mg²⁺ for kinases).
Enzyme Isoforms : Test selectivity across isoforms (e.g., EGFR T790M vs. wild-type).
Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
